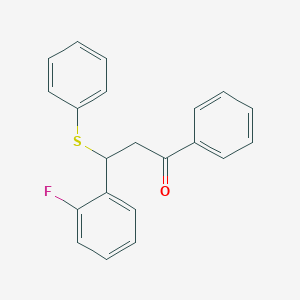![molecular formula C24H18N10S2 B14184327 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline CAS No. 923275-84-7](/img/structure/B14184327.png)
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with two 1-phenyl-1H-tetrazol-5-ylsulfanyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole moiety, known for its biological activity, adds to the compound’s significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline typically involves the reaction of 2,3-bis(bromomethyl)quinoxaline with 1-phenyl-5-thio-1,2,3,4-tetrazole in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol as a solvent . The general reaction scheme is as follows:
- Dissolve 2,3-bis(bromomethyl)quinoxaline in ethanol.
- Add 1-phenyl-5-thio-1,2,3,4-tetrazole and potassium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the quinoxaline core can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenyl groups on the tetrazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halogens, nitro groups
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Industry: Used in materials science for developing new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is primarily attributed to the tetrazole moiety. Tetrazoles can act as bioisosteres of carboxylic acids, allowing them to interact with various biological targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole moiety and has similar biological activities.
2,3-Bis(bromomethyl)quinoxaline: The precursor in the synthesis of the target compound.
5-Phenyl-1-acyl-1,2,3,4-tetrazoles: Similar in structure and reactivity.
Uniqueness
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is unique due to the combination of the quinoxaline core and the tetrazole moieties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
923275-84-7 |
|---|---|
Fórmula molecular |
C24H18N10S2 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
2,3-bis[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinoxaline |
InChI |
InChI=1S/C24H18N10S2/c1-3-9-17(10-4-1)33-23(27-29-31-33)35-15-21-22(26-20-14-8-7-13-19(20)25-21)16-36-24-28-30-32-34(24)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clave InChI |
XIKPLERTHNOSRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N=C3CSC5=NN=NN5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)

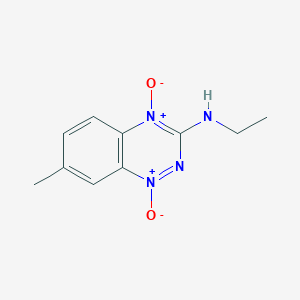
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
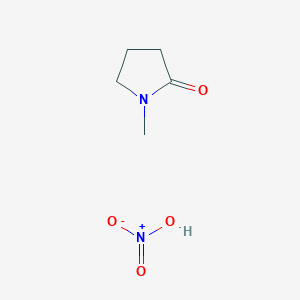
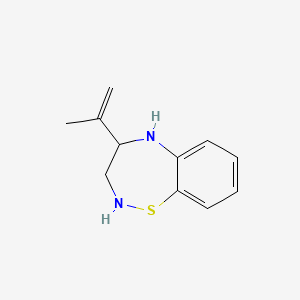
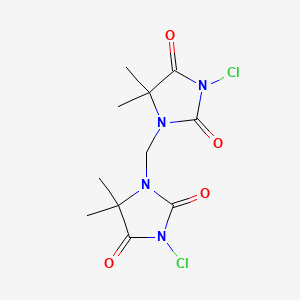


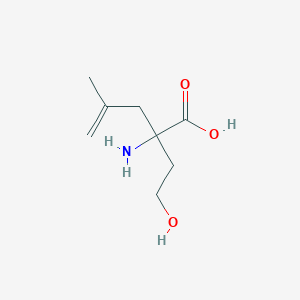
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
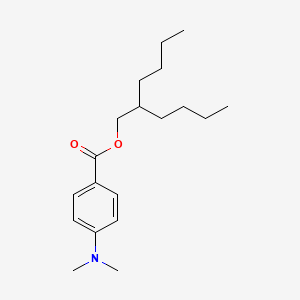
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
